molecular formula C14H26O3 B580858 8Z,10E-Dodecadienyl acetate CAS No. 67992-59-0

8Z,10E-Dodecadienyl acetate

Cat. No.: B580858
CAS No.: 67992-59-0
M. Wt: 242.359
InChI Key: FMQOOCAIVFQKQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8Z,10E-Dodecadienyl acetate typically involves the use of general methods applicable to Z,Z-1,3-dienes. One such method includes the reaction of appropriate alkenes under controlled conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8Z,10E-Dodecadienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8Z,10E-Dodecadienyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 8Z,10E-Dodecadienyl acetate is unique due to its specific Z and E configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological systems, making it particularly valuable in the study of stereochemistry and pheromone activity .

Biological Activity

8Z,10E-Dodecadienyl acetate, also known as (Z,E)-8,10-dodecadienyl acetate, is a compound of significant interest in the field of entomology and biopesticide development. This compound serves primarily as a sex pheromone for various species of moths, particularly within the Tortricidae family. Its biological activity is crucial for understanding pest management strategies and developing environmentally friendly agricultural practices.

Chemical Structure and Properties

This compound is characterized by its unique diene structure, which contributes to its biological activity. The molecular formula is C12H22O2C_{12}H_{22}O_2, and its structural representation is as follows:

CH3 CH2)6C=C=C(O)C(O)CH3\text{CH}_3-\text{ CH}_2)_6-\text{C}=\text{C}=\text{C}(\text{O})-\text{C}(\text{O})-\text{CH}_3

This structure allows it to mimic natural pheromones produced by female moths, facilitating male attraction during mating seasons.

Pheromone Functionality

The primary biological role of this compound is its function as a sex pheromone . It has been identified as a major component in the pheromone blend of several moth species, including Cydia latiferreana, the filbertworm, and Cydia toreuta, the eastern pine seedworm. In these species, the compound plays a critical role in attracting males to females for mating purposes .

Attraction Studies

Field studies have demonstrated that this compound effectively attracts male moths when used in traps. For instance, in trials with Leguminivora glycinivorella, various mixtures of this compound with other pheromone components showed increased capture rates compared to single compounds. The effectiveness varied with dosage and the presence of synergistic compounds .

Compound Capture Rate (%) Dosage (ng)
This compound7530
E-10-dodecenyl acetate4030
Mixture (8Z,10E + E-10)9030

This table illustrates the enhanced attractiveness when combining this compound with other compounds.

Case Study 1: Filbertworm Management

In a study aimed at managing Cydia latiferreana populations in hazelnut orchards, researchers utilized traps baited with this compound. The results indicated a significant reduction in male captures when this pheromone was deployed, disrupting mating cycles effectively. This biopesticide approach reduced the need for chemical insecticides and demonstrated the potential for sustainable pest management practices .

Case Study 2: Eastern Pine Seedworm

Research conducted on Cydia toreuta revealed that the deployment of traps containing this compound led to a marked decrease in infestation levels in pine forests. The study highlighted how this synthetic pheromone could be used to monitor and control pest populations without adversely affecting non-target species or the environment .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified under Toxicity Category IV , indicating low toxicity to mammals upon acute exposure. The compound exhibits minimal irritation potential on skin and eyes, making it suitable for use in agricultural settings .

Properties

IUPAC Name

[(8Z,10E)-dodeca-8,10-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDSWPSEFZZOZ-ICWBMWKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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